AChE/nAChR-IN-1

Descripción

Propiedades

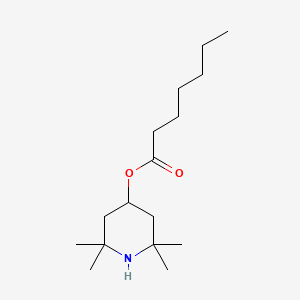

Fórmula molecular |

C16H31NO2 |

|---|---|

Peso molecular |

269.42 g/mol |

Nombre IUPAC |

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |

InChI |

InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |

Clave InChI |

PWWKJRFUJIFGGD-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |

SMILES canónico |

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |

Sinónimos |

2,2,6,6-tetramethylpiperidin-4-yl heptanoate TMPH cpd |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Dual-Action Mechanism of a Novel Cholinergic Modulator: A Technical Guide to AChE/nAChR-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for the novel investigational compound, AChE/nAChR-IN-1. This molecule is characterized by its dual inhibitory activity against both acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs), positioning it as a significant candidate for therapeutic intervention in a range of neurological disorders. This document outlines the compound's impact on cholinergic signaling pathways, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of its molecular interactions.

Core Mechanism of Action

This compound exerts its pharmacological effects through a bimodal mechanism that synergistically modulates the cholinergic system. Firstly, it acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1] By inhibiting AChE, the compound effectively increases the concentration and prolongs the availability of ACh to interact with its receptors.

Secondly, this compound directly antagonizes neuronal nicotinic acetylcholine receptors. These ligand-gated ion channels are crucial for fast synaptic transmission in both the central and peripheral nervous systems.[2] By blocking nAChRs, the compound can modulate downstream signaling cascades, including those involved in neurotransmitter release and neuronal excitability. The specific subtypes of nAChRs targeted by this compound are a key area of ongoing investigation.

Quantitative Data Summary

The following table summarizes the key in vitro quantitative data for this compound, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Target | Assay Conditions |

| AChE IC50 | 75 nM | Human recombinant AChE | Ellman's assay, 30 min pre-incubation |

| BuChE IC50 | 1.2 µM | Human serum BuChE | Ellman's assay, 30 min pre-incubation |

| α7 nAChR IC50 | 250 nM | Human α7 nAChR | Two-electrode voltage clamp (TEVC) on Xenopus oocytes |

| α4β2 nAChR IC50 | 800 nM | Human α4β2 nAChR | Two-electrode voltage clamp (TEVC) on Xenopus oocytes |

| Ki (hAChE) | 45 nM | Human recombinant AChE | Dixon plot analysis |

| Selectivity Index (BuChE/AChE) | 16-fold | - | Calculated from IC50 values |

Signaling Pathways and Experimental Workflows

The dual action of this compound impacts multiple signaling pathways. Its inhibition of AChE potentiates both nicotinic and muscarinic cholinergic signaling. However, its concurrent antagonism of nAChRs selectively dampens the nicotinic branch of this potentiation. This complex interplay is crucial for its overall therapeutic effect.

Cholinergic Synaptic Transmission Modulation

The following diagram illustrates the primary mechanism of this compound at the cholinergic synapse.

References

A Technical Guide to In Silico Strategies for Discovering AChE and nAChR Dual-Target Ligands

For Researchers, Scientists, and Drug Development Professionals

The development of effective therapeutics for complex neurodegenerative disorders like Alzheimer's disease (AD) remains a significant challenge. The multifactorial nature of such diseases has spurred a shift from the traditional "one-target, one-drug" paradigm to the design of multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously.[1][2] This guide focuses on the computational strategies employed to discover and design novel ligands that dually target two key players in the cholinergic system: Acetylcholinesterase (AChE) and the nicotinic acetylcholine receptor (nAChR).

Targeting AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), is a cornerstone of symptomatic AD treatment, aiming to boost cholinergic neurotransmission.[2][3] Concurrently, modulating nAChRs, particularly the α7 and α4β2 subtypes, offers potential pro-cognitive benefits and neuroprotection.[4][5] The synergistic action of inhibiting AChE and activating or positively modulating nAChRs presents a promising therapeutic strategy.[4] In silico methods, including virtual screening, molecular docking, pharmacophore modeling, and molecular dynamics, have become indispensable tools for accelerating the identification of these dual-activity compounds.

Core In Silico Methodologies and Protocols

The rational design of dual-target ligands relies on a suite of computational techniques. These methods can be broadly categorized as either structure-based, which require the 3D structure of the target protein, or ligand-based, which derive models from a set of known active molecules.[6]

High-Throughput Virtual Screening (HTVS)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target.[7] For dual-target ligands, a parallel screening approach is often employed.

Experimental Protocol:

-

Target Preparation : Obtain high-resolution 3D structures of both AChE and the desired nAChR subtype from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be constructed using a suitable template, such as the acetylcholine binding protein (AChBP) for nAChRs.[4][8] Prepare the proteins by adding hydrogen atoms, assigning charges, and removing water molecules.

-

Compound Library Preparation : Acquire a large, diverse library of commercially available or virtual compounds (e.g., from the ZINC15 database).[4][9] Filter the library for drug-like properties using criteria such as Lipinski's Rule of Five.

-

Parallel Docking : Screen the entire compound library independently against the prepared structures of both AChE and nAChR using molecular docking software.[4][10]

-

Hit Selection & Intersection : For each target, rank the compounds based on a scoring function (e.g., binding energy, ligand efficiency).[4] Identify the intersecting set of compounds that appear as top hits for both targets. This subset contains the potential dual-target ligands.[4][10]

-

Post-Screening Analysis : Further refine the hit list by visual inspection of docking poses, analysis of molecular diversity, and evaluation of pharmacokinetic properties (ADMET).[11]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] It is crucial for understanding binding modes and refining hits from virtual screening.

Experimental Protocol:

-

Receptor and Ligand Preparation : Prepare the 3D structures of the receptor (AChE or nAChR) and the ligand(s) of interest. This involves adding charges, assigning atom types, and for the ligand, defining rotatable bonds.

-

Grid Box Definition : Define a docking grid or box that encompasses the binding site of the target protein. For AChE, this typically includes both the catalytic active site (CAS) at the base of a deep gorge and the peripheral anionic site (PAS) at its rim.[13][14] For nAChRs, the site is at the interface between subunits.[15]

-

Docking Simulation : Run the docking algorithm (e.g., AutoDock Vina) to explore possible ligand conformations within the defined binding site.[14] The algorithm calculates the binding affinity or score for each pose.

-

Pose Analysis : Analyze the top-scoring docking poses. Key interactions to investigate include hydrogen bonds, hydrophobic interactions, and π-π stacking with critical amino acid residues (e.g., Trp86 and Tyr337 in AChE's CAS; Trp286 in the PAS).[13][16]

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features necessary for a molecule to interact with a specific target.[17] It can be used as a 3D query to screen compound databases.

Experimental Protocol:

-

Model Generation :

-

Ligand-Based : Align a set of known active inhibitors for a target (e.g., AChE) and extract the common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[17][18]

-

Structure-Based : Analyze the interaction patterns of a co-crystallized ligand within the protein's active site to define the key pharmacophoric features.[19]

-

-

Hypothesis Validation : Validate the generated pharmacophore model using a test set of known active and inactive compounds. A good model should successfully identify the actives while rejecting the inactives.[11][17] Fischer's randomization technique can also be used for validation.[11]

-

Database Screening : Use the validated pharmacophore model as a 3D query to rapidly screen large compound databases for molecules that match the required features.

-

Integrated Screening : For dual-target discovery, pharmacophore models for both AChE and nAChR can be developed and used in a sequential screening process to identify compounds that fit both models.[11]

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex.[20][21]

Experimental Protocol:

-

System Setup : Place the best-scoring ligand-protein complex from molecular docking into a simulation box. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system's charge.[22]

-

Minimization and Equilibration : Perform energy minimization to remove any steric clashes. Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

-

Production Run : Run the simulation for an extended period (e.g., 100 ns) to generate a trajectory of the complex's movements.[21]

-

Trajectory Analysis : Analyze the trajectory to assess the stability of the complex. Key metrics include:

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that link the chemical structure and physicochemical properties of compounds to their biological activity.[23]

Experimental Protocol:

-

Data Set Preparation : Compile a dataset of compounds with known inhibitory activities (e.g., IC50 values) against the target. Divide the dataset into a training set for model building and a test set for validation.[24]

-

Descriptor Calculation : For each molecule, calculate various molecular descriptors that quantify its structural, electronic, and physicochemical properties.[24]

-

Model Development : Use statistical methods (e.g., multiple linear regression, machine learning) to build a model that correlates the descriptors with the biological activity (pIC50).[24]

-

Model Validation : Validate the model's predictive power using the test set and statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²).[19] A robust model can then be used to predict the activity of new, untested compounds.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex workflows and biological systems involved in dual-target drug discovery.

References

- 1. View of Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer’s Disease [uta.edu.ly]

- 2. Multi‐Target Drug Design in Alzheimer's Disease Treatment: Emerging Technologies, Advantages, Challenges, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. themedicon.com [themedicon.com]

- 4. Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation [mdpi.com]

- 5. Pharmacophore Mapping Combined with dbCICA Reveal New Structural Features for the Development of Novel Ligands Targeting α4β2 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular dynamics simulation study and molecular docking descriptors in structure-based QSAR on acetylcholinesterase (AChE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Acting Nature of Galantamine: An In-depth Profile of its Binding Affinity and Selectivity for AChE and nAChRs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galantamine, a well-established therapeutic agent for Alzheimer's disease, exhibits a unique dual mechanism of action, functioning as both a competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of galantamine for these two targets. It synthesizes quantitative data from various studies, details the experimental methodologies used for their determination, and presents key signaling pathways and experimental workflows through structured diagrams. The document also addresses the existing scientific debate surrounding the allosteric potentiation of nAChRs by galantamine, offering a balanced perspective for researchers in neuropharmacology and drug development.

Introduction

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory, contributes significantly to the cognitive deficits observed in patients. Two primary strategies to ameliorate this deficit are to prevent the breakdown of ACh and to enhance the function of its receptors. Galantamine is a unique pharmacological agent that engages both of these strategies. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft.[1] Additionally, a substantial body of evidence suggests that galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing their response to ACh.[2][3][4] This dual action makes galantamine a subject of significant interest for understanding cholinergic neurotransmission and for the development of novel therapeutics for neurodegenerative diseases.

This whitepaper will provide an in-depth technical examination of galantamine's interaction with both AChE and nAChRs, presenting its binding affinity and selectivity profile in a structured format. Detailed experimental protocols for the key assays used to characterize these interactions are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Binding Affinity and Selectivity Profile of Galantamine

The pharmacological profile of galantamine is defined by its interaction with two distinct targets: the enzyme acetylcholinesterase and the family of nicotinic acetylcholine receptors.

Acetylcholinesterase (AChE) Inhibition

Galantamine acts as a competitive and reversible inhibitor of AChE.[1] Its inhibitory activity has been quantified in numerous studies, with reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) in the micromolar and sub-micromolar range. The binding of galantamine to AChE prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

Table 1: Acetylcholinesterase (AChE) Inhibition by Galantamine

| Parameter | Value | Species/Source | Reference |

| Ki | 0.86 µM | Mouse Brain | [5] |

| 0.16 µM | Rat Brain | [5] | |

| 0.2 µM | Torpedo californica | [5] | |

| 122.8 ± 20.7 nM | Torpedo californica | [5] | |

| IC50 | 2.1 ± 0.17 µM | Not Specified | [6] |

| 3.52 µM | Not Specified | [7] |

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Galantamine's interaction with nAChRs is more complex and has been a subject of some debate. A significant portion of the literature describes galantamine as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the acetylcholine binding site and enhances the receptor's response to agonist binding.[2][3][4] This potentiation has been observed for several nAChR subtypes, including the α7, α4β2, α3β4, and α6β4 subtypes.[2][3] The potentiation typically occurs at concentrations between 0.1 and 1 µM.[4] At concentrations above 10 µM, galantamine has been shown to act as an inhibitor of nAChRs.[3][4]

However, it is important to note that some studies have contested the positive allosteric modulation effect of galantamine on human α4β2 and α7 nAChRs, suggesting that it primarily acts as an open-channel pore blocker at higher concentrations. This controversy highlights the complexity of galantamine's pharmacology and the need for further investigation.

Table 2: Modulation of Nicotinic Acetylcholine Receptor (nAChR) Subtypes by Galantamine

| nAChR Subtype | Effect | Concentration | Species/Expression System | Reference |

| α7 | Potentiation (22% increase in ACh-induced current) | 0.1 µM | Human (expressed in Xenopus oocytes) | [2] |

| Inhibition (open-channel pore blockade) | ≥ 10 µM | Human (expressed in Xenopus oocytes and HEK293 cells) | [8][9] | |

| α4β2 | Potentiation | 0.1 - 1 µM | Human | [3][4] |

| No potentiation; inhibition at higher concentrations | 10 nM - 100 µM | Human (expressed in Xenopus oocytes) | [8][9] | |

| α3β4 | Potentiation | 0.1 - 1 µM | Human | [3] |

| α6β4 | Potentiation | 0.1 - 1 µM | Human | [3] |

| Muscle-type | Weak Agonist (does not bind to ACh site) | up to 100 µM | Not Specified | [9] |

Experimental Protocols

The characterization of galantamine's binding affinity and functional effects relies on a variety of in vitro assays. The following sections provide detailed methodologies for the key experiments cited.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[3][10]

-

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

-

1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer (keep on ice)

-

Galantamine stock solution and serial dilutions

-

-

Procedure (96-well plate format):

-

Prepare reaction mixtures:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL galantamine solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and galantamine/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

-

Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. For the blank, add 10 µL of deionized water.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated for both the control and the inhibitor-containing samples. The percentage of inhibition is calculated as follows: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the galantamine concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is a powerful technique for studying the function of ion channels, such as nAChRs, expressed in the large Xenopus oocyte membrane.[11][12]

-

Principle: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential. The current flowing through the ion channels in response to agonist application is then recorded.

-

Procedure:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired nAChR subunits (e.g., human α7 or α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber continuously perfused with a standard bath solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES, pH 7.4).

-

Electrode Impalement: Two glass microelectrodes filled with 3 M KCl are inserted into the oocyte.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, typically between -40 mV and -70 mV.

-

Drug Application: Acetylcholine (ACh) is applied to the oocyte via the perfusion system to elicit a baseline current response. For potentiation experiments, galantamine is co-applied with a sub-maximal concentration of ACh.

-

Data Acquisition: The resulting currents are amplified, filtered, and digitized for analysis.

-

-

Data Analysis: The peak amplitude of the ACh-induced current is measured in the absence and presence of galantamine. The percentage of potentiation is calculated as: % Potentiation = [((I_ACh+Gal - I_ACh) / I_ACh)] * 100 where I_ACh+Gal is the current in the presence of ACh and galantamine, and I_ACh is the current in the presence of ACh alone.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

Whole-cell patch-clamp provides high-resolution recordings of ion channel activity in mammalian cells, such as Human Embryonic Kidney (HEK) 293 cells, stably expressing the nAChR subtype of interest.[13][14]

-

Principle: A glass micropipette with a very small tip opening is sealed onto the surface of a cell. A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior. This allows for the control of the membrane potential and the recording of whole-cell currents.

-

Procedure:

-

Cell Culture: HEK293 cells stably transfected with the cDNAs for the desired nAChR subunits are plated on coverslips.

-

Recording Solutions:

-

External Solution (in mM): 120 NaCl, 5 KCl, 2 MgCl2, 2 CaCl2, 25 glucose, 10 HEPES; and 1 µM atropine, pH 7.4.

-

Internal (Pipette) Solution (in mM): 120 KF, 10 KCl, 5 NaCl, 2 MgCl2, 20 BAPTA, 10 HEPES, pH 7.4.

-

-

Recording: A coverslip with the cells is placed in the recording chamber. A patch pipette is brought into contact with a cell to form a high-resistance (gigaohm) seal. The whole-cell configuration is then established.

-

Voltage Clamp and Drug Application: The cell is voltage-clamped at a holding potential (e.g., -70 mV). ACh, with or without galantamine, is rapidly applied to the cell using a fast perfusion system.

-

Data Acquisition: The resulting currents are recorded and analyzed.

-

-

Data Analysis: Similar to TEVC, the peak current amplitudes are measured to determine the effect of galantamine on the ACh-induced response.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[15]

-

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (galantamine). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its binding affinity can be calculated.

-

Procedure:

-

Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine for α4β2 nAChRs) and a range of concentrations of galantamine.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the galantamine concentration. The IC50 value is determined from the resulting competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflows

The dual action of galantamine on both AChE and nAChRs has significant implications for cholinergic signaling. The following diagrams, generated using the DOT language, illustrate these mechanisms and the workflows of the key experimental assays.

Signaling Pathways

Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physostigmine and galanthamine bind in the presence of agonist at the canonical and noncanonical subunit interfaces of a nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. researchgate.net [researchgate.net]

In Vitro Evaluation of AChE/nAChR-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE/nAChR-IN-1, also referred to in scientific literature as compound 1a, is a novel thiophene-based half-ester identified as a potent dual-functional inhibitor of acetylcholinesterase (AChE) and a modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] Primarily investigated for its significant larvicidal activity against Culex pipiens, its suggested dual-target mechanism within the cholinergic system presents a subject of interest for neuropharmacological research and drug development.[1][2] This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, detailing the methodologies for its characterization and presenting the available data. While extensive quantitative in vitro data on its specific interactions with AChE and nAChRs are not yet publicly available, this document outlines the standard experimental protocols used to assess such compounds.

Compound Profile

-

Compound Name: this compound (also known as Compound 1a)

-

Chemical Formula: C15H12O4S

-

CAS Number: 59417-09-3

-

Mechanism of Action (Putative): Dual inhibitor of acetylcholinesterase (AChE) and modulator of nicotinic acetylcholine receptors (nAChRs).[1][2]

Data Presentation

Currently, the publicly available quantitative data for this compound is limited to its larvicidal efficacy. The primary research indicates a dual-target mechanism based on in silico modeling rather than extensive in vitro assays.[1][2]

| Parameter | Value | Species/System | Reference |

| Larvicidal Activity (LC50) | 0.004 µg/mL | Culex pipiens larvae | [1] |

| AChE Inhibition (IC50) | Data not available | Not applicable | |

| nAChR Binding Affinity (Ki) | Data not available | Not applicable | |

| nAChR Functional Activity (EC50/IC50) | Data not available | Not applicable |

Experimental Protocols

The following are detailed methodologies for the standard in vitro assays used to characterize dual-target AChE/nAChR inhibitors like this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which is a spectrophotometric assay to determine AChE activity.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

-

Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

-

Prepare a stock solution of AChE and dilute it with the phosphate buffer to a working concentration (e.g., 1 U/mL). Keep the enzyme solution on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay in 96-Well Plate:

-

Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI.

-

Control (100% activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the solvent used for the test compound.

-

Test Sample: Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution at various concentrations.

-

-

Incubation and Reaction Initiation:

-

Mix the contents of the wells gently.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank (add 10 µL of deionized water to the blank).

-

-

Measurement:

-

Immediately place the plate in a microplate reader.

-

Measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

References

A Technical Guide to the Neuroprotective Effects of Sustained Nicotinic Acetylcholine Receptor Stimulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and therapeutic potential of sustained nicotinic acetylcholine receptor (nAChR) stimulation for neuroprotection. It is designed to serve as a resource for professionals in neuroscience research and drug development, offering in-depth information on signaling pathways, quantitative outcomes from preclinical studies, and detailed experimental protocols.

Introduction: nAChRs as a Therapeutic Target

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels widely expressed in the central nervous system (CNS) that play crucial roles in synaptic transmission, plasticity, and cognitive functions.[1][2] Beyond their immediate excitatory effects, sustained stimulation of nAChRs initiates delayed cellular responses that promote neuronal survival under pathological conditions.[3] This has positioned nAChRs, particularly the α7 and α4β2 subtypes, as promising therapeutic targets for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][5]

Long-term exposure to nAChR agonists, like nicotine, or acetylcholinesterase (AChE) inhibitors, such as donepezil, has been shown to protect neurons from a variety of toxic insults, including those induced by β-amyloid (Aβ), glutamate, and neurotoxins like rotenone and 6-hydroxydopamine (6-OHDA).[3][6][7] This neuroprotective action is not merely a result of transient depolarization but involves the activation of complex intracellular signaling cascades that ultimately suppress apoptotic pathways and reduce neuroinflammation.[3][8]

Core Signaling Pathways in nAChR-Mediated Neuroprotection

Sustained activation of nAChRs, especially the α7 subtype known for its high calcium permeability, triggers several key intracellular signaling pathways that converge on promoting cell survival and mitigating neuroinflammatory responses.[3]

2.1 The PI3K/Akt Survival Pathway

A central mechanism in nAChR-mediated neuroprotection is the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[8][9] Upon agonist binding, particularly to α7 nAChRs, a cascade is initiated that can involve the Src family of kinases, leading to the activation of PI3K.[10] Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B). Phosphorylated Akt then transmits the survival signal downstream, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the inhibition of pro-apoptotic factors.[3][10]

2.2 Modulation of Inflammatory Responses in Glial Cells

Neuroinflammation is a critical component of neurodegenerative diseases.[9] nAChRs are expressed not only on neurons but also on glial cells like astrocytes and microglia, where they can modulate inflammatory responses.[7] For instance, nAChR stimulation can suppress inflammatory responses in astrocytes induced by mediators like bradykinin. This effect is also mediated through the PI3K/Akt pathway, leading to a reduction in pro-inflammatory signals.[8][9]

Quantitative Data from Preclinical Neuroprotection Studies

The neuroprotective efficacy of nAChR agonists has been quantified in numerous in vitro and in vivo models of neurodegeneration. The following tables summarize key findings.

Table 1: In Vitro Neuroprotection Data

| nAChR Agonist | Cell/Tissue Model | Toxic Insult | Key Quantitative Finding | nAChR Subtype(s) Implicated |

| Nicotine | Rat Cortical Neurons | Glutamate | Protection antagonized by nAChR antagonists.[3] | α4, α7 |

| Nicotine | Rat Cortical Neurons | β-Amyloid (Aβ) | Protection blocked by α4β2 antagonist dihydro-β-erythroidine.[11] | α4β2 |

| Donepezil | Rat Cortical Neurons | β-Amyloid (Aβ) | Protection mediated through both α7 and non-α7 receptors.[11] | α7, non-α7 |

| Galantamine | Rat Neurons | β-Amyloid (Aβ) | Protection blocked by α7 antagonists.[11] | α7 |

| (E)-nicotinaldehyde O-cinnamyloxime | SH-SY5Y cells | Rotenone | Improved cell viability and reduced oxidative stress.[12] | Not specified |

Table 2: In Vivo Neuroprotection Data

| nAChR Agonist | Animal Model | Key Quantitative Finding(s) | nAChR Subtype(s) Implicated |

| Nicotine | MPTP-lesioned mice | Neuroprotective effect blocked by α7 antagonists.[13] | α7 |

| PNU-282987 | MPTP-lesioned mice | Protected against nigrostriatal damage.[13] | α7 |

| PNU-282987 | 6-OHDA rat model of PD | Improved motor deficits; mitigated tyrosine hydroxylase loss in substantia nigra.[12] | α7 |

| Nicotine | Parkinsonian animal models | Reduces L-dopa-induced dyskinesias (LIDs).[13] | α7 and β2-containing |

Experimental Protocols and Methodologies

Detailed and reproducible methodologies are paramount for advancing research. This section outlines common protocols used to investigate nAChR-mediated neuroprotection.

4.1 In Vitro Neurotoxicity and Protection Assay

This protocol describes a general workflow for assessing the neuroprotective effect of an nAChR agonist against a neurotoxin in a neuronal cell culture model (e.g., primary cortical neurons or SH-SY5Y cells).

-

Methodology Details:

-

Cell Plating: Primary cortical neurons are isolated from fetal rats and plated on poly-L-lysine-coated culture plates.[8] SH-SY5Y neuroblastoma cells are another common alternative.

-

Pre-treatment: Cells are pre-incubated with the nAChR agonist (e.g., nicotine, 1-10 µM) for a sustained period (e.g., 24 hours) prior to the toxic insult.[8]

-

Toxic Insult: A neurotoxin is added to the culture medium. Examples include glutamate (100 µM), oligomeric Aβ₁₋₄₂ (10 µM), or rotenone (1 µM).[6][10][11]

-

Assessment: After 24-48 hours, cell viability is quantified.

-

MTT Assay: Measures mitochondrial metabolic activity, an indicator of viable cells.

-

LDH Assay: Measures lactate dehydrogenase released from damaged cells into the medium.

-

Caspase-3 Activity Assay: Quantifies the activity of a key executioner enzyme in apoptosis.

-

-

4.2 Electrophysiology Assay for nAChR Modulation

Automated patch-clamp systems are used to measure ionic currents through nAChRs, allowing for the characterization of agonists, antagonists, and positive allosteric modulators (PAMs).[14]

-

Protocol Summary:

-

Cell Line: A stable cell line expressing the human nAChR subtype of interest (e.g., α7 or α4β2) is used.

-

Agonist Mode: The agonist is applied at varying concentrations to elicit ionic currents and determine potency (EC₅₀) and efficacy.[14]

-

Antagonist Mode: Cells are pre-incubated with the antagonist for a set time (e.g., 5 minutes) before applying a fixed concentration of an agonist (e.g., nicotine at its EC₉₀). The reduction in current indicates antagonist potency (IC₅₀).[14]

-

PAM Mode: Cells are pre-incubated with the PAM, followed by the application of the PAM plus a low concentration of an agonist (e.g., nicotine at its EC₂₀). An enhanced current response indicates positive modulation.[14]

-

Challenges and Future Directions

While the neuroprotective effects of nAChR stimulation are well-documented in preclinical models, several challenges remain for clinical translation.

-

Receptor Desensitization: Sustained exposure to agonists can lead to receptor desensitization, potentially diminishing the therapeutic effect.[7] This has led to interest in PAMs, which enhance receptor function in the presence of the endogenous ligand (acetylcholine) without directly causing desensitization.[15]

-

Subtype Selectivity: The diverse family of nAChR subtypes mediates a wide range of physiological effects. Developing agonists or PAMs with high selectivity for neuroprotective subtypes (e.g., α7) over others is crucial to minimize side effects.[13]

-

Upregulation: A paradoxical effect of chronic nicotine exposure is the upregulation of nAChR expression.[8][9] Understanding and harnessing this mechanism could provide a long-term therapeutic benefit by enhancing the brain's sensitivity to cholinergic stimulation.[16]

The development of subtype-selective PAMs represents a particularly promising strategy, as it may offer a way to amplify natural cholinergic signaling and promote neuroprotection while avoiding the pitfalls of continuous receptor activation and desensitization.[15] Further research into the precise molecular interactions and downstream consequences of sustained nAChR modulation will be critical for designing the next generation of therapies for neurodegenerative diseases.

References

- 1. Regulation of Synaptic Transmission and Plasticity by Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neurotrophic effects of central nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]

- 13. Alpha7 nicotinic receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neural Systems Governed by Nicotinic Acetylcholine Receptors: Emerging Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

The α7 Nicotinic Acetylcholine Receptor: A Pivotal Mediator of Neuroprotection and Cholinergic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS), playing a critical role in various physiological processes, including learning, memory, and attention.[1][2] Composed of five identical α7 subunits, this homopentameric receptor exhibits unique characteristics, such as high permeability to calcium ions (Ca²⁺), rapid activation and desensitization, and a distinct pharmacological profile.[2] Beyond its role in synaptic transmission, the α7 nAChR has emerged as a key player in neuroprotective and anti-inflammatory pathways, making it a promising therapeutic target for a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][3] This guide provides a comprehensive overview of the α7 nAChR's function in cholinergic signaling and neuroprotection, detailing the underlying molecular mechanisms, key experimental methodologies, and quantitative data relevant to drug development.

Core Cholinergic Signaling: The Role of Calcium

Activation of the α7 nAChR by endogenous agonists like acetylcholine or exogenous compounds triggers a rapid influx of cations, most notably Ca²⁺.[1][4] In fact, the α7 nAChR subtype has one of the highest permeabilities to calcium among all nicotinic receptors.[4][5] This elevation in intracellular Ca²⁺ concentration is a primary event that initiates a cascade of downstream signaling pathways.[1]

The receptor-mediated increase in cytoplasmic calcium occurs through three principal mechanisms:

-

Direct Calcium Influx: As a ligand-gated ion channel, the receptor pore opens upon agonist binding, allowing direct entry of Ca²⁺ from the extracellular space.[4]

-

Voltage-Dependent Calcium Channel (VDCC) Activation: The influx of cations causes membrane depolarization, which in turn activates nearby VDCCs, leading to a secondary, amplified influx of Ca²⁺.[4]

-

Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ entry from the first two sources can trigger the release of Ca²⁺ from internal stores, primarily the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and inositol (1,4,5)-triphosphate receptors (IP₃Rs).[4]

This multifaceted calcium signaling is fundamental to the receptor's role in modulating neurotransmitter release, synaptic plasticity, and gene expression.[1][5]

Neuroprotective Signaling Cascades

Sustained activation of α7 nAChRs initiates several intracellular signaling pathways that converge to promote neuronal survival and resilience against various insults, including excitotoxicity, oxidative stress, and β-amyloid (Aβ) toxicity.[6][7]

1. The PI3K/Akt Pathway: One of the most well-characterized neuroprotective pathways mediated by α7 nAChR is the Phosphoinositide 3-kinase (PI3K)/Akt cascade.[6][8][9] Agonist binding to the receptor leads to the activation of PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt.[6] Activated Akt promotes neuronal survival by phosphorylating and inactivating pro-apoptotic proteins and by increasing the expression of anti-apoptotic factors like Bcl-2.[6][7] This pathway is crucial for the protection against Aβ-induced neurotoxicity.[6][9]

2. The JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is central to the anti-inflammatory effects of α7 nAChR activation.[10][11] α7 nAChR can form a complex with JAK2, and upon activation, triggers the phosphorylation of both JAK2 and STAT3.[10][12] Phosphorylated STAT3 translocates to the nucleus, where it modulates the transcription of genes involved in inflammation, often leading to a reduction in the synthesis of pro-inflammatory cytokines like TNF-α.[10][11][13]

3. The Nrf2 Antioxidant Pathway: Activation of α7 nAChR can also bolster cellular antioxidant defenses through the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway.[2][14] This pathway, often downstream of PI3K/Akt signaling, involves the liberation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and binds to the antioxidant response element (ARE), driving the expression of detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1).[2][15]

Role in Neuroinflammation: The Cholinergic Anti-Inflammatory Pathway

The α7 nAChR is not only expressed on neurons but also on non-neuronal cells in the brain, particularly microglia and astrocytes.[1][2] Its activation on these immune cells is a cornerstone of the "cholinergic anti-inflammatory pathway," a neuro-immune axis that regulates inflammation.[2][11]

In microglia, the brain's resident macrophages, activation of α7 nAChR potently suppresses the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][16] This effect is largely mediated through the aforementioned JAK2/STAT3 pathway and by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[11][16] By attenuating microglial activation, α7 nAChR signaling helps to prevent the chronic neuroinflammation that contributes to the pathogenesis of many neurodegenerative diseases.[3][17]

Interaction with Amyloid-β

In the context of Alzheimer's disease, the relationship between α7 nAChR and amyloid-β (Aβ) is complex and multifaceted. Aβ peptides, particularly Aβ₁₋₄₂, can bind with high affinity to the α7 nAChR.[18][19][20] This interaction has concentration-dependent effects:

-

Picomolar concentrations of soluble Aβ can act as an agonist, activating the receptor.[18][19][21]

-

Nanomolar to micromolar concentrations of Aβ tend to act as antagonists or channel blockers, inhibiting receptor function.[18][21]

This dual role suggests that at early stages of disease with low Aβ levels, the interaction might be part of a physiological response, while at later stages, high Aβ concentrations contribute to cholinergic dysfunction by blocking α7 nAChR signaling.[21] Furthermore, the receptor can mediate the endocytosis and subsequent intracellular accumulation of Aβ, potentially contributing to plaque formation.[19] Conversely, activation of α7 nAChR by specific agonists has been shown to protect against Aβ-induced toxicity and reduce Aβ production.[6][7]

Quantitative Data for α7 nAChR Ligands

The development of selective agonists and positive allosteric modulators (PAMs) is a key strategy in targeting α7 nAChR for therapeutic benefit. The table below summarizes key quantitative parameters for representative compounds.

| Compound | Class | Target/Assay | Value | Species | Reference |

| Acetylcholine | Endogenous Agonist | EC₅₀ (Current Response) | ~100-300 µM | Human/Rat | [2] |

| Nicotine | Agonist | Affinity (Ki) | ~1-5 µM | Human/Rat | [2] |

| PNU-282987 | Selective Agonist | EC₅₀ (Ca²⁺ influx) | ~200 nM | Human | [1][2] |

| PHA-543613 | Selective Agonist | Affinity (Ki) | 4.8 nM | Human | [10][22] |

| α-Bungarotoxin | Selective Antagonist | Affinity (Ki) | ~1-2 nM | Rat/Human | [2][16] |

| Methyllycaconitine (MLA) | Selective Antagonist | Affinity (Ki) | ~1 nM | Rat | [2][11] |

| PNU-120596 | Positive Allosteric Modulator (PAM) | EC₅₀ (Potentiation) | ~1 µM | Human | [17][21] |

Note: Values can vary significantly depending on the expression system and experimental conditions.

Key Experimental Protocols

Investigating the function of α7 nAChR requires specialized biophysical and cellular techniques.

1. Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the α7 nAChR channel, providing high-resolution data on receptor kinetics, conductance, and pharmacology.

-

Objective: To characterize the electrophysiological properties of α7 nAChRs.

-

Methodology:

-

Cell Preparation: Use cultured neurons or heterologous expression systems (e.g., HEK293 or Xenopus oocytes) transfected with the α7 nAChR subunit.

-

Recording Configuration: Establish a whole-cell voltage-clamp configuration using a glass micropipette to control the membrane potential (typically -60 to -80 mV) and record transmembrane currents.[23][24]

-

Ligand Application: Utilize a rapid perfusion system to apply known concentrations of agonists (e.g., acetylcholine, PNU-282987) and antagonists (e.g., α-bungarotoxin) to the cell.[23] Due to the receptor's rapid desensitization, fast application is critical.[25]

-

Data Acquisition: Record the inward currents elicited by agonist application. The use of a PAM like PNU-120596 is often employed to slow desensitization and increase current amplitude, facilitating measurement.[23][26]

-

Analysis: Construct dose-response curves to determine EC₅₀ values for agonists and IC₅₀ values for antagonists. Analyze current kinetics to study activation and desensitization rates.

-

2. Calcium Imaging

This method visualizes and quantifies changes in intracellular Ca²⁺ concentration following receptor activation, providing insight into the integrated cellular response.

-

Objective: To measure intracellular Ca²⁺ transients mediated by α7 nAChR activation.

-

Methodology:

-

Cell Preparation: Culture primary neurons or cell lines expressing α7 nAChR on glass coverslips.

-

Dye Loading: Load cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to Ca²⁺.

-

Stimulation: Mount the coverslip on a fluorescence microscope stage equipped with a perfusion system. Apply agonists and antagonists.

-

Image Acquisition: Capture time-lapse images of the cells before, during, and after stimulation.

-

Analysis: Quantify the change in fluorescence intensity over time for individual cells. The peak amplitude of the fluorescence signal reflects the magnitude of the intracellular Ca²⁺ increase. This allows for the pharmacological characterization of receptor function in a population of cells.[27]

-

3. In Vivo Models of Neurodegeneration

Animal models are essential for evaluating the therapeutic potential of α7 nAChR ligands in a complex physiological system.

-

Objective: To assess the neuroprotective and anti-inflammatory effects of α7 nAChR modulation in disease models.

-

Methodology:

-

Model Induction:

-

Parkinson's Disease: Induce dopaminergic neurodegeneration by administering neurotoxins like MPTP or 6-OHDA to rodents.[22][28]

-

Alzheimer's Disease: Utilize transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to Aβ plaque formation.

-

Ischemic Stroke: Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).[29]

-

-

Drug Administration: Treat animals with selective α7 nAChR agonists (e.g., PHA-543613) or vehicle control before, during, or after the insult.

-

Behavioral Assessment: Perform behavioral tests to evaluate motor function (e.g., rotarod test) or cognitive deficits (e.g., Morris water maze).[10]

-

Post-mortem Analysis: Analyze brain tissue using techniques like immunohistochemistry to quantify neuronal loss, Western blotting to measure protein levels of inflammatory markers (e.g., TNF-α) and signaling molecules (e.g., p-STAT3, p-Akt), and ELISA to measure cytokine levels.[10]

-

Conclusion and Future Directions

The α7 nicotinic acetylcholine receptor stands at a critical intersection of cholinergic signaling, neuroprotection, and neuroinflammation. Its ability to modulate multiple downstream pathways, including PI3K/Akt, JAK2/STAT3, and Nrf2, underscores its potential as a powerful therapeutic target. The activation of α7 nAChR offers a multi-pronged approach to treating complex neurodegenerative disorders by simultaneously enhancing neuronal survival, reducing oxidative stress, and suppressing detrimental neuroinflammation.

For drug development professionals, the focus remains on designing highly selective agonists and PAMs that can harness these beneficial effects while minimizing off-target activity and the rapid desensitization characteristic of the receptor. Future research must continue to elucidate the nuanced, context-dependent roles of α7 nAChR signaling in different cell types and disease states. A deeper understanding of its complex interaction with pathological proteins like Aβ and the regulation of its expression and trafficking will be paramount in translating the therapeutic promise of targeting this receptor into clinical success.[30][31][32]

References

- 1. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutic potential of α7 nicotinic receptor agonists to regulate neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 10. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the α7 Nicotinic Acetylcholine Receptor Prevents against Microglial-Induced Inflammation and Insulin Resistance in Hypothalamic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of α7nAChR in the Protective Effects of Genistein Against β-Amyloid-Induced Oxidative Stress in Neurons via a PI3K/Akt/Nrf2 Pathway-Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fig. 7.2, [Specific α7 nAChR agonist may...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. On the interaction of β-amyloid peptides and α7-nicotinic acetylcholine receptors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. On the Interaction of β-Amyloid Peptides and α7-Nicotin...: Ingenta Connect [ingentaconnect.com]

- 20. beta-Amyloid(1-42) binds to alpha7 nicotinic acetylcholine receptor with high affinity. Implications for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Molecular Modulation of Human α7 Nicotinic Receptor by Amyloid-β Peptides [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Somatic Integration of Single Ion Channel Responses of α7 Nicotinic Acetylcholine Receptors Enhanced by PNU-120596 | PLOS One [journals.plos.org]

- 25. sophion.com [sophion.com]

- 26. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benthamscience.com [benthamscience.com]

- 29. ahajournals.org [ahajournals.org]

- 30. Ly6h Regulates Trafficking of Alpha7 Nicotinic Acetylcholine Receptors and Nicotine-Induced Potentiation of Glutamatergic Signaling | Journal of Neuroscience [jneurosci.org]

- 31. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Differential Regulation of α7 Nicotinic Receptor Gene (CHRNA7) Expression in Schizophrenic Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Characterization of AChE/nAChR-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE/nAChR-IN-1 is a novel investigational compound designed to exhibit a dual inhibitory mechanism targeting both acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs). This dual action presents a promising therapeutic strategy for neurological disorders where both cholinergic transmission and nAChR-mediated signaling are dysregulated. Acetylcholinesterase is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling.[1][2] Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in various cognitive and physiological processes.[3][4] The following application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and selectivity against both targets.

Data Presentation

Table 1: Inhibitory Activity of nAChR-IN-1 against various nAChR Subtypes

| nAChR Subtype | Test System | Parameter | Value (nM) |

| Mouse muscle-type (α1β1εδ) | Xenopus oocytes | IC50 | 390 |

| Rat neuronal (α3β4) | Xenopus oocytes | IC50 | 110 |

| Rat neuronal (α4β2) | Xenopus oocytes | IC50 | 1.2 |

| Rat neuronal (α3β2) | Xenopus oocytes | IC50 | 75 |

| α7 homomeric neuronal | Xenopus oocytes | IC50 | 440 |

Note: The data presented is for nAChR-IN-1, a selective nAChR inhibitor. Data for the AChE inhibitory activity of a dual this compound is not currently available and would need to be determined experimentally using the protocols provided below.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on AChE.[1][5][6]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to AChE activity.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

AChE solution (from electric eel, 1 U/mL) in phosphate buffer

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare fresh ATCI solution on the day of the experiment.

-

Keep the AChE solution on ice.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water + 10 µL solvent.

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of this compound solution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

-

Mix gently and incubate the plate for 10 minutes at 25°C.

-

-

Initiate Reaction:

-

To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

-

For the blank, add 10 µL of deionized water.

-

The final volume in each well should be 180 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

nAChR Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound to specific nAChR subtypes using a competitive binding assay.[7][8][9]

Principle: The assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the nAChR. The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or rat brain).

-

Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine).

-

This compound stock solution.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells or dissect tissue and homogenize in lysis buffer.

-

Centrifuge to pellet the membranes and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in microcentrifuge tubes or a 96-well plate):

-

Total Binding: Membrane preparation + Radioligand + Binding buffer.

-

Non-specific Binding: Membrane preparation + Radioligand + Non-specific binding control.

-

Competitive Binding: Membrane preparation + Radioligand + Varying concentrations of this compound.

-

-

Incubation:

-

Incubate the reaction mixtures for a specified time at a specific temperature to reach equilibrium (e.g., 2-4 hours at room temperature).

-

-

Filtration:

-

Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

nAChR Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol assesses the functional effect (agonist or antagonist) of this compound on specific nAChR subtypes expressed in Xenopus laevis oocytes.[10][11][12]

Principle: Xenopus oocytes are injected with cRNA encoding the nAChR subunits of interest. The oocytes express functional receptors on their surface. A two-electrode voltage clamp is used to hold the membrane potential at a constant level and measure the ion current that flows through the nAChR channels upon application of an agonist. The effect of the test compound on this current is then determined.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired nAChR subunits.

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Recording chamber.

-

Recording solution (e.g., OR2 medium).

-

Electrodes filled with 3 M KCl.

-

Acetylcholine (ACh) or another suitable nAChR agonist.

-

This compound stock solution.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with the cRNA for the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Antagonist Protocol:

-

Apply a specific concentration of ACh to elicit a control current response.

-

Wash the oocyte with recording solution.

-

Pre-incubate the oocyte with a specific concentration of this compound for a few minutes.

-

Co-apply ACh and this compound and record the current response.

-

Repeat for a range of this compound concentrations.

-

-

Agonist Protocol:

-

Apply increasing concentrations of this compound to the oocyte and record any elicited currents.

-

-

Data Analysis:

-

For antagonist activity, calculate the percentage of inhibition of the ACh-evoked current for each concentration of the test compound. Plot this against the log concentration to determine the IC50.

-

For agonist activity, plot the current amplitude against the log concentration of the test compound to determine the EC50 and maximum efficacy relative to a full agonist like ACh.

-

Patch-Clamp Electrophysiology in Mammalian Cells

This protocol provides a higher-resolution functional characterization of the interaction of this compound with nAChRs expressed in mammalian cells.[13][14][15][16][17]

Principle: A glass micropipette is used to form a high-resistance (gigaohm) seal with the membrane of a cell expressing nAChRs. This allows for the recording of ion channel currents in various configurations, such as whole-cell or single-channel, providing detailed information about the mechanism of action of the test compound.

Materials:

-

Mammalian cell line stably or transiently expressing the nAChR subtype of interest (e.g., HEK293, SH-SY5Y).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling pipettes.

-

Pipette puller and microforge.

-

Extracellular (bath) solution.

-

Intracellular (pipette) solution.

-

Agonist (e.g., ACh).

-

This compound stock solution.

Procedure:

-

Cell Culture:

-

Culture the cells expressing the nAChR of interest on coverslips.

-

-

Pipette Preparation:

-

Pull glass capillaries to form micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Fire-polish the pipette tip.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage.

-

Fill a micropipette with intracellular solution and mount it on the headstage of the amplifier.

-

Under visual guidance, approach a cell with the pipette tip while applying positive pressure.

-

Upon touching the cell, release the positive pressure and apply gentle suction to form a gigaohm seal.

-

Rupture the cell membrane under the pipette tip by applying a brief pulse of strong suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -70 mV).

-

Apply the agonist to the cell using a perfusion system to evoke nAChR-mediated currents.

-

To test for antagonist effects, pre-apply and co-apply this compound with the agonist.

-

-

Data Analysis:

-

Measure the amplitude, kinetics (activation, deactivation, and desensitization), and other properties of the recorded currents.

-

Analyze the effect of this compound on these parameters to determine its mechanism of action (e.g., competitive vs. non-competitive antagonism, channel block).

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of the dual-acting compound this compound. By systematically evaluating its effects on both acetylcholinesterase activity and the function of various nAChR subtypes, researchers can gain a thorough understanding of its pharmacological profile, which is essential for its further development as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cerebrasol.com [cerebrasol.com]

- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. researchgate.net [researchgate.net]

- 15. jneurosci.org [jneurosci.org]

- 16. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 17. Patch Clamp Protocol [labome.com]

Application Notes and Protocols for High-Throughput Screening of Dual Cholinergic Modulators

For Researchers, Scientists, and Drug Development Professionals